

2-Amino-3-bromopyridine: A Versatile Heterocyclic Building Block for Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-3-bromopyridine**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromopyridine is a highly valuable and versatile heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine ring substituted with both a nucleophilic amino group and a synthetically adaptable bromine atom, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of **2-Amino-3-bromopyridine**, complete with detailed experimental protocols and data presented for easy reference.

Physical and Chemical Properties

2-Amino-3-bromopyridine is a white to light yellow crystalline powder under standard conditions.^[1] It is slightly soluble in water but shows good solubility in organic solvents such as ethanol and dichloromethane.^[1] The presence of the amino group renders the molecule basic, while the bromine atom provides a reactive handle for a multitude of cross-coupling reactions.

Table 1: Physical and Spectroscopic Properties of **2-Amino-3-bromopyridine**

Property	Value	Reference
Molecular Formula	C ₅ H ₅ BrN ₂	[2]
Molecular Weight	173.01 g/mol	[2]
Melting Point	63-67 °C	[3][4]
Boiling Point	232 °C at 760 mmHg	[3]
Appearance	Gray to brown powder	[3][5]
Density	1.71 g/cm ³	[3]
¹ H NMR (DMSO-d ₆)	δ = 7.94 (d, 1H), 7.61 (dd, 1H), 6.43 (d, 1H), 6.10 (brs, 2H)	[6]
IR Spectra	Available	[2]
Mass Spectra (GC-MS)	Available	[2]

Synthesis of 2-Amino-3-bromopyridine

The synthesis of **2-Amino-3-bromopyridine** can be achieved through the bromination of 2-aminopyridine. Several methods have been reported, with variations in brominating agents and reaction conditions.

Experimental Protocol: Bromination of 2-Aminopyridine

A common method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Procedure:[7]

- Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL).
- Cool the solution to 10 °C.
- Add N-bromosuccinimide (1.0 g, 5.6 mmol) dropwise over 30 minutes.
- Stir the mixture for an additional 30 minutes.
- Remove the solvent by evaporation under vacuum.

- Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid.

Note: This protocol is for the synthesis of the related 2-amino-5-bromopyridine, but a similar approach can be adapted for the synthesis of **2-amino-3-bromopyridine**, potentially with different regioselectivity control.

A patent describes a method for preparing **2-amino-3-bromopyridine** by dissolving 2-aminopyridine in an organic solvent, cooling to 0°C, and adding liquid bromine.^[8] Acetic acid is then added, followed by more bromine at a controlled rate and temperature.^[8]

Reactivity and Applications in Organic Synthesis

The dual functionality of **2-Amino-3-bromopyridine** makes it a cornerstone for the synthesis of a wide array of more complex heterocyclic systems. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group can participate in various condensation and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between the C3 position of the pyridine ring and a terminal alkyne. This reaction is instrumental in the synthesis of 2-amino-3-alkynylpyridines.

Table 2: Optimized Conditions for Sonogashira Coupling of **2-Amino-3-bromopyridine**^[1]

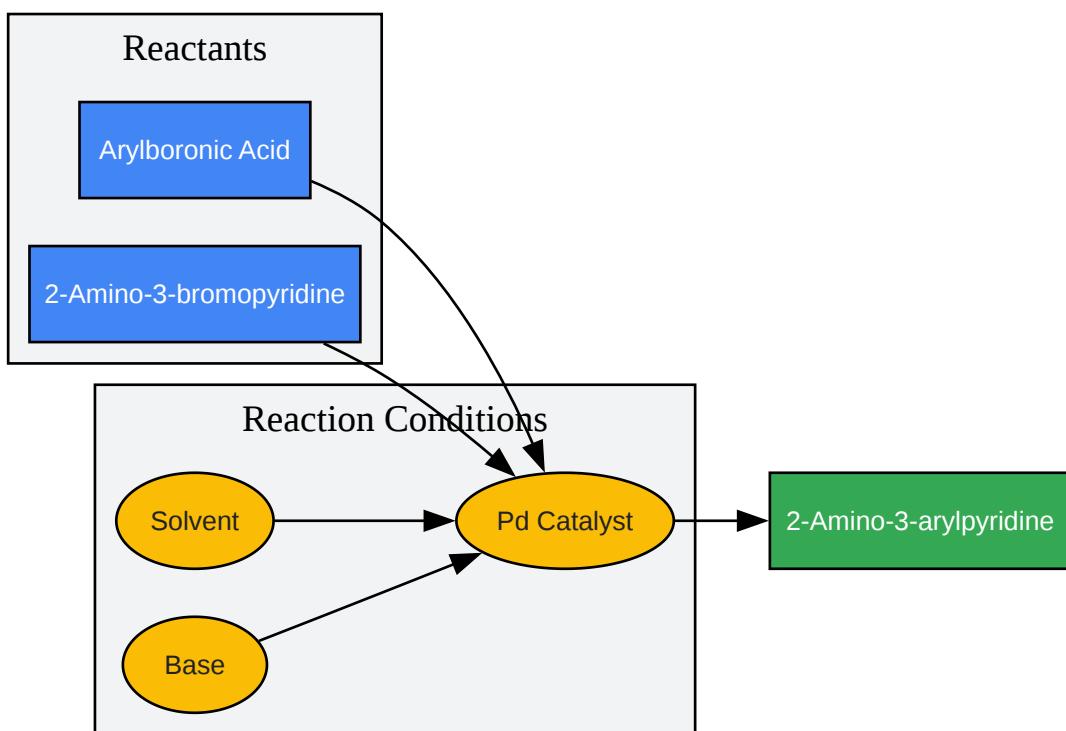
Parameter	Condition
Catalyst	Pd(CF ₃ COO) ₂ (2.5 mol%)
Ligand	PPh ₃ (5 mol%)
Additive	CuI (5 mol%)
Base	Et ₃ N (1 mL)
Solvent	DMF
Temperature	100 °C
Time	3 h

Caption: Sonogashira Coupling Workflow.

Experimental Protocol: Sonogashira Coupling[\[1\]](#)

- To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).
- Add 2.0 mL of DMF and stir for 30 minutes.
- Add **2-amino-3-bromopyridine** (0.5 mmol) and the terminal alkyne (0.6 mmol).
- Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture and proceed with aqueous workup and extraction with an organic solvent.
- Purify the product by column chromatography.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between **2-amino-3-bromopyridine** and various aryl or heteroaryl boronic acids or their esters, leading to the synthesis of 2-amino-3-arylpyridines. These structures are prevalent in many biologically active compounds.[\[9\]](#)



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Caption: Suzuki-Miyaura Coupling Schematic.

Experimental Protocol: Suzuki-Miyaura Coupling (General)[9][10]

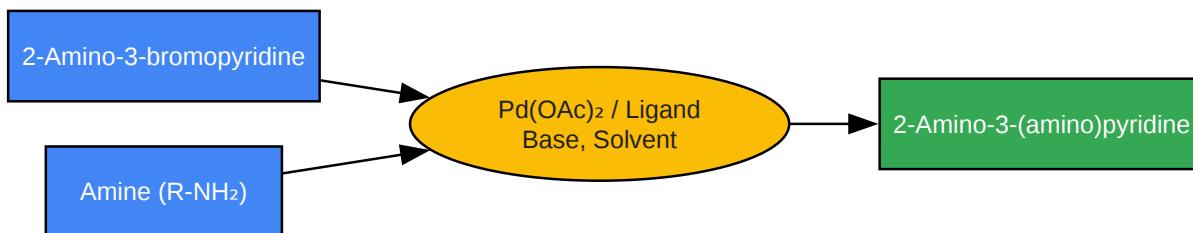
- In a flame-dried Schlenk flask, combine **2-amino-3-bromopyridine** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , or Cs_2CO_3 , 2-3 equiv).
- Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- Add a degassed solvent system (e.g., dioxane/water, toluene, or DMF) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 or MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds, coupling **2-amino-3-bromopyridine** with a variety of primary and secondary amines. This reaction is particularly useful for synthesizing substituted diaminopyridines. A practical method for the amination of 2-bromopyridines with volatile amines has been developed using sealed tubes.

Table 3: General Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines[11][12]

Parameter	Condition
Catalyst	$\text{Pd}(\text{OAc})_2$
Ligand	dppp (1,3-bis(diphenylphosphino)propane)
Base	NaOt-Bu
Solvent	Toluene
Temperature	80 °C
Apparatus	Sealed Tube (for volatile amines)



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Caption: Buchwald-Hartwig Amination Pathway.

Experimental Protocol: Buchwald-Hartwig Amination with a Volatile Amine (Adapted)[12]

- Charge a sealable reaction tube with $\text{Pd}(\text{OAc})_2$ (5 mol%), a suitable phosphine ligand (e.g., dppp, 10 mol%), and NaOt-Bu (2.2 equiv).
- Purge the tube with nitrogen for 5 minutes.
- Add toluene, followed by **2-amino-3-bromopyridine** (1 equiv) and the volatile amine (1.2-5 equiv).
- Seal the tube and heat the mixture at 80-100 °C for the required time (typically 1-24 hours).
- After cooling to room temperature, carefully open the tube.
- Transfer the mixture to a separatory funnel, dilute with an organic solvent and wash with brine and water.
- Dry the organic layer, concentrate, and purify the product by flash chromatography.

Other Important Reactions

2-Amino-3-bromopyridine can also undergo a variety of other useful transformations:

- Cyanation: The bromo substituent can be displaced by a cyanide group, typically using a palladium catalyst and a cyanide source like potassium ferrocyanide, to yield 2-amino-3-cyanopyridine.[13]
- Synthesis of Carbolines: It serves as a precursor for the synthesis of carbolines through palladium-catalyzed arylation followed by an amination reaction.[13][14]
- Halogen Exchange: The bromine atom can be exchanged for iodine by reaction with sodium iodide in the presence of a copper(I) catalyst, affording 2-amino-3-iodopyridine.[13] A method for the synthesis of 2-amino-3-iodo-5-bromopyridine from 2-aminopyridine involves bromination with NBS followed by iodination with KIO_3 and KI .[6]
- Acylation: The amino group can be acylated to form 2-acylamido-3-bromopyridines.[13]
- Amidine Formation: It can be converted to N-(bromopyridyl)amidines.[13]

Applications in Medicinal Chemistry

2-Amino-3-bromopyridine is a key intermediate in the synthesis of numerous compounds with significant biological activity. Its derivatives are found in a range of pharmaceuticals, including neuroprotective agents, analgesics, and anti-Parkinson's drugs.[8] For example, it is a crucial building block for the synthesis of tyrosine kinase inhibitors, which are used in cancer chemotherapy.[7]

Conclusion

2-Amino-3-bromopyridine is an indispensable tool for synthetic chemists. Its predictable reactivity and the vast number of established protocols for its functionalization make it a reliable and efficient starting material for the construction of complex molecular architectures. The palladium-catalyzed cross-coupling reactions, in particular, have opened up a plethora of possibilities for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a snapshot of its capabilities, offering both the foundational knowledge and practical details necessary for its successful utilization in the laboratory.

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References

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. 2-Amino-3-bromopyridine | C5H5BrN2 | CID 817700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 4. 2-Amino-3-bromopyridine 97 13534-99-1 [sigmaaldrich.com]
- 5. 2-amino-3-bromopyridine CAS 13534-99-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 7. ijssst.info [ijssst.info]
- 8. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. 2-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Three-step synthesis of an annulated β -carboline via palladium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Amino-3-bromopyridine: A Versatile Heterocyclic Building Block for Modern Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076627#2-amino-3-bromopyridine-as-a-heterocyclic-building-block>]

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